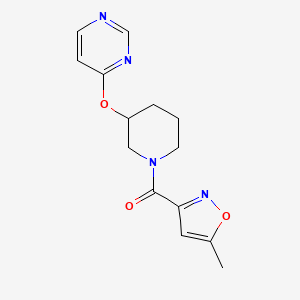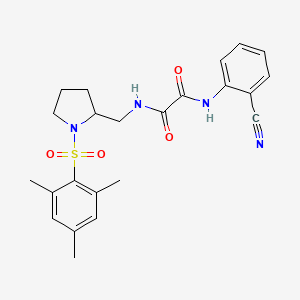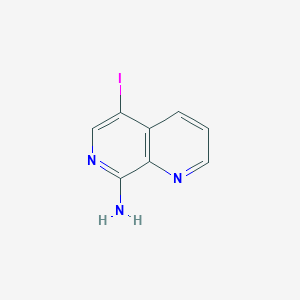
5-Iodo-1,7-naphthyridin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1,7-naphthyridin-8-amine is a chemical compound . It is a derivative of naphthyridine, a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 5-Iodo-1,7-naphthyridin-8-amine, has been a subject of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Iodo-1,7-naphthyridin-8-amine are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Supramolecular Chemistry
Studies on hydrogen bonding and supramolecular architectures emphasize the importance of "5-Iodo-1,7-naphthyridin-8-amine" derivatives in forming complex structures with other compounds. For instance, research on hydrogen-bonded supramolecular networks and organic salts highlights the role of 5,7-dimethyl-1,8-naphthyridine-2-amine (a related compound) in binding with carboxylic acid derivatives to form stable crystalline structures. These interactions are critical in the development of new materials with specific physical and chemical properties (Jin et al., 2010); (Jin et al., 2011).
Sensor Technology
The functionalization of "5-Iodo-1,7-naphthyridin-8-amine" derivatives has been explored for applications in sensor technology. For example, derivatives have been synthesized for anion recognition abilities, particularly for fluoride ion sensing, demonstrating the potential of these compounds in environmental monitoring and chemical sensing applications (Chahal et al., 2018).
Photoluminescent Materials
Research on the photoluminescent properties of complexes derived from "5-Iodo-1,7-naphthyridin-8-amine" indicates their utility in developing new luminescent materials. These materials have potential applications in light-emitting devices, bioimaging, and as markers in biological systems (Zuo et al., 2003).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
These compounds are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the target molecules, affecting their function.
Pharmacokinetics
The compound’s predicted boiling point is 4126±450 °C, and its predicted density is 2017±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Action Environment
It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that environmental conditions could potentially influence the compound’s action.
Propriétés
IUPAC Name |
5-iodo-1,7-naphthyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXIZCVASSXPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2I)N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,7-naphthyridin-8-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

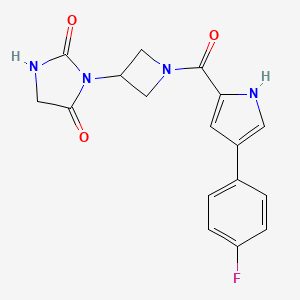
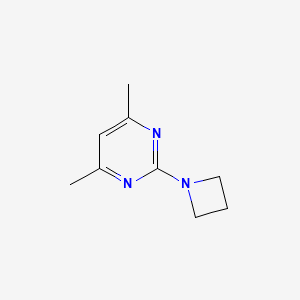
![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)
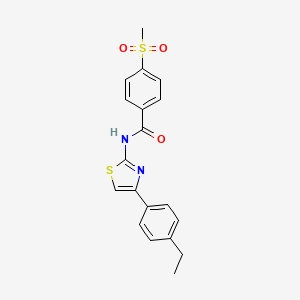


![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)
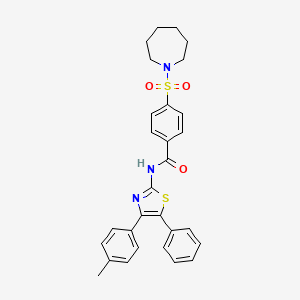
![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)
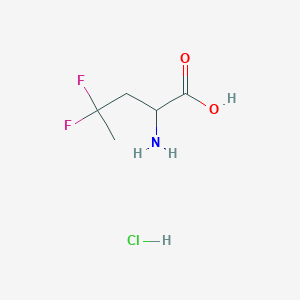
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)
